molecular formula C24H19ClN6OS B12045381 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide CAS No. 476485-80-0

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide

Cat. No.: B12045381
CAS No.: 476485-80-0
M. Wt: 475.0 g/mol
InChI Key: FXGYHRCLKAFRCH-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (CAS: 476485-80-0) is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 4, respectively. A sulfanyl bridge connects the triazole moiety to an acetamide group, which is further linked to a 1H-indazol-6-yl aromatic system.

Key physicochemical properties include:

  • Molecular formula: C25H20ClN7OS
  • Molecular weight: 510.00 g/mol (calculated from ).
  • Functional groups: C=O (amide), –NH (indazole and amide), and –S– (sulfanyl), as inferred from analogous compounds (e.g., IR peaks at 1669 cm⁻¹ for C=O and 3243 cm⁻¹ for N–H in related structures ).

Properties

CAS No.

476485-80-0

Molecular Formula

C24H19ClN6OS

Molecular Weight

475.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C24H19ClN6OS/c1-15-2-10-20(11-3-15)31-23(16-4-7-18(25)8-5-16)29-30-24(31)33-14-22(32)27-19-9-6-17-13-26-28-21(17)12-19/h2-13H,14H2,1H3,(H,26,28)(H,27,32)

InChI Key

FXGYHRCLKAFRCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the attachment of the indazole moiety and the acetamide group. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity. Studies have shown that 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide has been tested against various bacterial strains and fungi:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : In vitro studies indicate that it possesses antifungal properties against strains like Candida albicans and Aspergillus niger, which are significant pathogens in immunocompromised individuals .

Anticancer Activity

The potential anticancer effects of this compound are attributed to its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that derivatives of triazoles can induce apoptosis in cancer cells through different mechanisms:

  • Mechanism of Action : The presence of the indazole moiety may enhance the compound's ability to interact with DNA or inhibit specific enzymes involved in cancer progression .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .
  • Case Study on Anticancer Activity : Another research article focused on the anticancer properties of triazole derivatives. The compound was tested against human breast cancer cell lines (MCF-7), showing a notable decrease in cell viability and an increase in apoptotic markers .

Summary Table of Biological Activities

Activity TypeTested Organisms/CellsObserved Effects
AntibacterialStaphylococcus aureus, E. coliSignificant inhibition at specific MIC values
AntifungalCandida albicans, Aspergillus nigerEffective growth inhibition
AnticancerMCF-7 (breast cancer cells)Induction of apoptosis

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and indazole moiety are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Compounds with electron-withdrawing groups (e.g., 4-Cl-phenyl) and lipophilic substituents (e.g., 4-Me-phenyl) are common, suggesting optimized membrane permeability .

Physicochemical and Spectral Properties

Property Target Compound 7h 11
Melting Point Not reported Not reported 216.4–217.7°C
IR Peaks (cm⁻¹) Inferred: ~1670 (C=O) 1678 (C=O) 1669 (C=O), 3243 (N–H)
HRMS ([M+H]⁺) Not reported 393.1112 Not reported

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article delves into the biological activity of this specific compound, synthesizing findings from various studies.

The molecular formula of the compound is C25H22ClN5O2SC_{25}H_{22}ClN_5O_2S, with a molecular weight of approximately 476.98 g/mol. It features a triazole ring, which is linked to a sulfanyl group and an indazole moiety, contributing to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to our target compound displayed moderate to good activity against several bacterial strains including Staphylococcus aureus and Enterococcus faecalis .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis64 µg/mL
Target CompoundVarious strains (not specified)Moderate activity

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. A related study demonstrated that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective inhibition at micromolar concentrations .

Cell LineIC50 Value (µM)Reference
HCT-1166.2
T47D27.3

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways within microbial or cancerous cells. For instance, some studies suggest that these compounds may inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in various physiological functions and disease processes .

Case Studies

  • Antiviral Activity : A study on related triazole compounds indicated antiviral properties against tobacco mosaic virus (TMV), suggesting potential applications in virology .
  • In Vivo Studies : While most studies focus on in vitro results, there are emerging data regarding the in vivo efficacy of similar compounds in animal models, demonstrating reduced tumor growth and improved survival rates in treated groups compared to controls.

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